ethyl (2Z)-2-[(5-methylthien-2-yl)methylene]hydrazinecarboxylate
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Overview
Description
Ethyl (2Z)-2-[(5-methylthien-2-yl)methylene]hydrazinecarboxylate is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a hydrazinecarboxylate group attached to a thienyl ring, which is further substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-[(5-methylthien-2-yl)methylene]hydrazinecarboxylate typically involves the condensation of ethyl hydrazinecarboxylate with an aldehyde or ketone containing the thienyl group. The reaction is usually carried out under mild conditions, often in the presence of an acid catalyst to facilitate the formation of the hydrazone linkage. The reaction can be represented as follows:
Ethyl hydrazinecarboxylate+5-methylthien-2-yl aldehyde→Ethyl (2Z)-2-[(5-methylthien-2-yl)methylene]hydrazinecarboxylate
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Solvent selection, temperature control, and purification techniques are crucial factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-[(5-methylthien-2-yl)methylene]hydrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine or other reduced forms.
Substitution: The thienyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce hydrazines. Substitution reactions can lead to a variety of substituted thienyl derivatives.
Scientific Research Applications
Ethyl (2Z)-2-[(5-methylthien-2-yl)methylene]hydrazinecarboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is explored for its use in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound’s interactions with biological macromolecules, such as proteins and nucleic acids, are investigated to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-[(5-methylthien-2-yl)methylene]hydrazinecarboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The hydrazone group can form stable complexes with metal ions, which may contribute to its biological activity. The thienyl ring’s electronic properties also play a role in its interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl (2Z)-2-[(5-phenylthien-2-yl)methylene]hydrazinecarboxylate: Similar structure but with a phenyl group instead of a methyl group.
Ethyl (2Z)-2-[(5-chlorothien-2-yl)methylene]hydrazinecarboxylate: Contains a chlorine substituent on the thienyl ring.
Ethyl (2Z)-2-[(5-bromothien-2-yl)methylene]hydrazinecarboxylate: Contains a bromine substituent on the thienyl ring.
Uniqueness
Ethyl (2Z)-2-[(5-methylthien-2-yl)methylene]hydrazinecarboxylate is unique due to the presence of the methyl group on the thienyl ring, which can influence its electronic properties and reactivity. This structural feature may enhance its biological activity and make it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C9H12N2O2S |
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Molecular Weight |
212.27 g/mol |
IUPAC Name |
ethyl N-[(Z)-(5-methylthiophen-2-yl)methylideneamino]carbamate |
InChI |
InChI=1S/C9H12N2O2S/c1-3-13-9(12)11-10-6-8-5-4-7(2)14-8/h4-6H,3H2,1-2H3,(H,11,12)/b10-6- |
InChI Key |
FUCRDCMKCXDOSX-POHAHGRESA-N |
Isomeric SMILES |
CCOC(=O)N/N=C\C1=CC=C(S1)C |
Canonical SMILES |
CCOC(=O)NN=CC1=CC=C(S1)C |
Origin of Product |
United States |
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